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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridin-4-ol

Cat. No.: B1379388

Introduction: The Strategic Importance of
Substituted Pyridinols

Substituted pyridinols are a cornerstone of modern drug discovery. Their heterocyclic scaffold is
prevalent in a wide array of bioactive molecules, prized for its ability to form key hydrogen
bonds and engage in various intermolecular interactions with biological targets. The strategic
placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's
physicochemical properties. In the case of 5-bromo-2-methylpyridin-4-ol, the bromine atom
enhances lipophilicity and can serve as a handle for further synthetic transformations, while the
methyl group can influence metabolic stability and steric interactions. A deep understanding of
its molecular architecture is therefore fundamental to leveraging its full potential in drug design.

Synthesis and Spectroscopic Characterization

The synthesis of 5-bromo-2-methylpyridin-4-ol can be approached through several routes,
often involving the bromination of a 2-methylpyridin-4-ol precursor.

Representative Synthetic Protocol

A common strategy for the synthesis of halogenated pyridines involves the direct halogenation
of the corresponding pyridine derivative.

Experimental Workflow: Synthesis of 5-Bromo-2-methylpyridin-4-ol
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Caption: A typical workflow for the synthesis of 5-bromo-2-methylpyridin-4-ol.
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Detailed Steps:

Dissolution: 2-methylpyridin-4-ol is dissolved in glacial acetic acid in a round-bottom flask.

Cooling: The solution is cooled in an ice bath to between 0 and 5 °C.

Bromination: N-Bromosuccinimide (NBS) is added slowly in portions to the stirred solution,
maintaining the low temperature.

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for
several hours until Thin Layer Chromatography (TLC) indicates the consumption of the
starting material.

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of
sodium thiosulfate.

Extraction: The product is extracted from the aqueous layer using an organic solvent such as
ethyl acetate. The organic layers are combined, washed with brine, and dried over
anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude product is
purified by silica gel column chromatography to yield the final compound.

Spectroscopic Profile

The structural identity and purity of 5-bromo-2-methylpyridin-4-ol are confirmed using a suite

of spectroscopic methods.

Table 1: Predicted Spectroscopic Data for 5-Bromo-2-methylpyridin-4-ol
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Technique Expected Observations and Interpretation

A singlet for the methyl protons (around & 2.3-

2.5 ppm). Two singlets in the aromatic region,

1H NMR _
corresponding to the protons at the C-3 and C-6
positions.
Resonances for all six carbon atoms. The
carbon bearing the bromine (C-5) and the

13C NMR

carbon bearing the hydroxyl group (C-4) will

have characteristic chemical shifts.

A molecular ion peak (M*) and an (M+2)* peak
M s () of nearly equal intensity, which is the
ass Spec.
P characteristic isotopic signature of a bromine-

containing compound.

A broad absorption band in the region of 3200-

3400 cm~* for the O-H stretch. Aromatic C-H
FT-IR (KBr) stretching just above 3000 cm~t, C=C and C=N

ring stretching vibrations in the 1400-1600 cm~!

region.

The Critical Role of Tautomerism

A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the
corresponding 4-pyridone form.[1][2] This equilibrium is not static and is highly dependent on
the molecule's environment.

5-Bromo-2-methylpyridin-4-oh Proton Transfer _ ( 5-Bromo-2-methyl-1H-pyridin-4-one
(Enol Form) = \_ (Keto Form)

Click to download full resolution via product page
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

In the gas phase, the hydroxy (enol) form is often favored.[3][4] However, in polar solvents and
in the solid state, the equilibrium typically shifts significantly towards the pyridone (keto) form.
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[5] This is due to a combination of factors, including the high strength of the C=0 bond and
favorable intermolecular hydrogen bonding that stabilizes the pyridone tautomer.[1][5] The
pyridone form also maintains aromaticity through the delocalization of the nitrogen lone pair
into the ring.[1]

Molecular Conformation and Supramolecular
Assembly

The three-dimensional conformation of 5-bromo-2-methylpyridin-4-ol and its arrangement in
the solid state are governed by a network of non-covalent interactions. While a specific crystal
structure for this molecule is not publicly available, we can infer its likely interactions based on
related compounds.

o Hydrogen Bonding: The primary interaction driving the supramolecular assembly will be
hydrogen bonding. In its favored pyridone tautomeric form, the N-H group acts as a
hydrogen bond donor, and the carbonyl oxygen (C=0) acts as a strong hydrogen bond
acceptor. This typically leads to the formation of chains or dimeric structures.

» Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor,
interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen.

 T1I-1T Stacking: The aromatic rings can stack on top of each other, contributing to the overall
stability of the crystal lattice.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://chemistry.stackexchange.com/questions/125617/stability-of-4-pyridone-vs-4-pyridinol
https://www.chemtube3d.com/pyridine4-hydroxy-tautomerism/
https://chemistry.stackexchange.com/questions/125617/stability-of-4-pyridone-vs-4-pyridinol
https://www.chemtube3d.com/pyridine4-hydroxy-tautomerism/
https://www.benchchem.com/product/b1379388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(N-H
C=0 | Molecule A
(Br |
|
I
Hydrogen Bond
|
A 4
(N-H
C=0 | Molecule B
\_ Br |
I
|
Halogen Bond
|
A 4
(N-H
C=0 | Molecule C
\_Br

Click to download full resolution via product page

Caption: Potential intermolecular interactions in the solid state.

Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful
tool for investigating the properties of molecules like 5-bromo-2-methylpyridin-4-ol.[6][7]
These methods can be used to:

o Calculate the relative energies of the two tautomers to predict which is more stable in
different environments.[4]

o Predict spectroscopic data such as NMR chemical shifts and vibrational frequencies to aid in
experimental characterization.[7]

o Model electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) to understand reactivity.[6]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1379388?utm_src=pdf-body-img
https://www.benchchem.com/product/b1379388?utm_src=pdf-body
https://www.benchchem.com/pdf/Theoretical_and_Computational_Approaches_to_the_Study_of_Substituted_Pyridines_A_Methodological_Overview.pdf
https://www.researchgate.net/publication/281578397_Computational_Studies_on_Structure_and_Spectroscopic_Properties_of_4-Boc-amino_pyridine
https://schlegelgroup.wayne.edu/Pub_folder/54.pdf
https://www.researchgate.net/publication/281578397_Computational_Studies_on_Structure_and_Spectroscopic_Properties_of_4-Boc-amino_pyridine
https://www.benchchem.com/pdf/Theoretical_and_Computational_Approaches_to_the_Study_of_Substituted_Pyridines_A_Methodological_Overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and
electron-poor regions, offering insights into intermolecular interactions.[6]

Relevance in Drug Development

The structural and electronic features of 5-bromo-2-methylpyridin-4-ol make it an interesting
scaffold for medicinal chemistry:

o Target Interaction: The hydrogen bond donor (N-H) and acceptor (C=0) functionalities of the
dominant pyridone tautomer are crucial for binding to protein targets like kinases.

 Lipophilicity: The bromine atom significantly increases the molecule's lipophilicity, which can
improve membrane permeability and cell uptake.

e Metabolic Stability: The methyl group can sterically hinder metabolic attack at the adjacent
position, potentially increasing the compound's half-life in vivo.

¢ Synthetic Versatility: The bromine atom provides a reactive site for further chemical
modification, such as through Suzuki or other palladium-catalyzed cross-coupling reactions,
allowing for the synthesis of diverse compound libraries.[8]

Conclusion

5-Bromo-2-methylpyridin-4-ol is a molecule whose properties are defined by a delicate
interplay of tautomerism, electronic effects of its substituents, and a capacity for forming robust
intermolecular interactions. A thorough understanding of its synthesis, spectroscopic identity,
and conformational preferences is essential for its effective application in the design and
development of novel therapeutics. The insights provided in this guide serve as a foundational
resource for researchers working with this and related heterocyclic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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